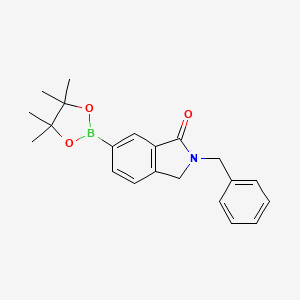![molecular formula C14H27ClN2O2 B2856724 Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 1909316-16-0](/img/structure/B2856724.png)
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H27ClN2O2 . It has a molecular weight of 290.83 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder . The compound should be stored at room temperature . Unfortunately, the boiling point and other physical properties are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Privileged Heterocycles in Bioactivity and Synthesis
Research highlights the significance of 1,9-diazaspiro[5.5]undecanes, closely related to the compound , in the treatment of various disorders. These compounds have shown potential in addressing obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders due to their unique structural attributes (Blanco‐Ania, Heus, & Rutjes, 2017).
CCR8 Antagonists for Respiratory Diseases
Diazaspirocycles, including derivatives of the core structure of interest, have been identified as CCR8 antagonists, offering therapeutic strategies for chemokine-mediated diseases, notably respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Advancements in Solid-Phase Synthesis
The microwave-assisted solid-phase synthesis of diazaspirocycles demonstrates an innovative approach to constructing these complex structures. This methodology emphasizes the efficiency and versatility of synthesizing diazaspirocycles, including the target compound, underlining their importance in medicinal chemistry and drug discovery (Macleod et al., 2006).
Polymer Stabilization through Novel Antioxidants
In the realm of polymer science, diazaspirocycles, particularly those modified with tert-butyl groups, contribute to stabilizing polymers against degradation. The synergistic effect between phenolic and thiopropionate type antioxidants, facilitated by diazaspiro compounds, showcases their utility in enhancing the durability and longevity of polymeric materials (Yachigo, Sasaki, & Kojima, 1992).
Novel Reagents for N-Boc Amino Acids Preparation
The development of new reagents for the preparation of N-Boc-amino acids, involving tert-butyl diazaspirocycles, underscores the compound's role in facilitating synthetic processes. These advancements highlight the compound's significance in simplifying the introduction of protective groups to amines, enhancing both yield and purity in peptide synthesis (Rao et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and keeping the container tightly closed (P233) .
Eigenschaften
IUPAC Name |
tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMUMVZXCMFHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea](/img/structure/B2856643.png)

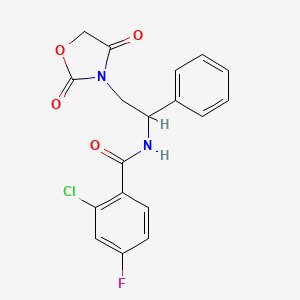

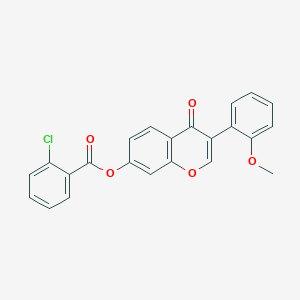
![1-Ethyl-4-({4'-[(4-ethylpiperazin-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)piperazine](/img/structure/B2856650.png)
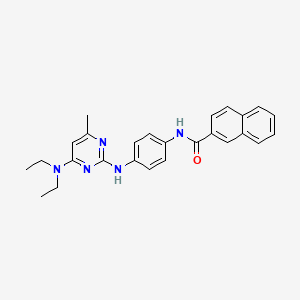
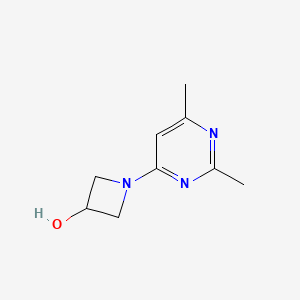

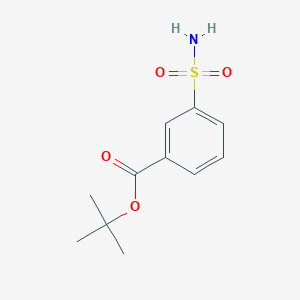
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide](/img/structure/B2856660.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2856661.png)
